Chemical structure and properties of 2-chloro-5-(propan-2-yl)-1,3-benzoxazole
Chemical structure and properties of 2-chloro-5-(propan-2-yl)-1,3-benzoxazole
An In-depth Technical Guide to 2-Chloro-5-(propan-2-yl)-1,3-benzoxazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-chloro-5-(propan-2-yl)-1,3-benzoxazole, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. While direct extensive literature on this specific derivative is sparse, this document synthesizes information by drawing logical parallels from the well-documented chemistry of the 2-chlorobenzoxazole core and related 5-substituted analogs. We will delve into its molecular structure, predicted physicochemical properties, a proposed synthetic pathway with detailed protocols, and its anticipated reactivity. Furthermore, this guide explores the potential applications of this molecule, particularly in drug discovery, based on the known biological activities of the benzoxazole scaffold. The information herein is intended to serve as a foundational resource for researchers aiming to synthesize, characterize, and utilize this versatile chemical entity.
Introduction: The Benzoxazole Scaffold
The benzoxazole ring system, an aromatic bicyclic heterocycle, is a privileged structure in medicinal chemistry.[1][2] It is considered a structural isostere of naturally occurring nucleic bases like adenine and guanine, which may contribute to its ability to interact with biological macromolecules.[1] Derivatives of benzoxazole are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and analgesic properties.[3][4] The specific substitution pattern on the benzoxazole core is crucial for modulating this biological activity, with positions 2 and 5 being particularly important.[5]
The subject of this guide, 2-chloro-5-(propan-2-yl)-1,3-benzoxazole, combines two key features:
-
A Chlorine Atom at the 2-Position: This imparts significant reactivity to the molecule. The C2 carbon is highly electrophilic, and the chloride ion is an excellent leaving group, making the compound a versatile intermediate for nucleophilic aromatic substitution (SNAr) reactions.[6] This allows for the facile introduction of a wide array of functional groups to build libraries of novel compounds.[6][7]
-
An Isopropyl Group at the 5-Position: This lipophilic group can significantly influence the molecule's pharmacokinetic properties, such as membrane permeability and metabolic stability, which are critical parameters in drug design.
This guide aims to provide a robust, scientifically-grounded framework for understanding and working with this promising, yet under-documented, molecule.
Molecular Identity and Physicochemical Properties
Chemical Structure and Identifiers
-
IUPAC Name: 2-chloro-5-(propan-2-yl)-1,3-benzoxazole
-
Molecular Formula: C₁₀H₁₀ClNO
-
Molecular Weight: 195.65 g/mol
-
CAS Number: A specific CAS Registry Number for this compound is not readily found in major chemical databases as of the time of this writing, indicating it is likely a novel or non-commercial research chemical.
Diagram: Chemical Structure of 2-chloro-5-(propan-2-yl)-1,3-benzoxazole
Caption: Structure of 2-chloro-5-(propan-2-yl)-1,3-benzoxazole.
Predicted Physicochemical Properties
The properties of the target compound can be extrapolated from its parent structure, 2-chlorobenzoxazole, and its 5-methyl analog. The addition of the isopropyl group will increase the molecular weight and lipophilicity, which is expected to raise the boiling point and decrease aqueous solubility.
| Property | 2-Chlorobenzoxazole (Parent) | 2-Chloro-5-methylbenzoxazole (Analog) | 2-Chloro-5-(propan-2-yl)-1,3-benzoxazole (Predicted) | Reference(s) |
| CAS Number | 615-18-9 | 3770-60-3 | Not available | [8][9] |
| Molecular Formula | C₇H₄ClNO | C₈H₆ClNO | C₁₀H₁₀ClNO | [9][10] |
| Molecular Weight | 153.57 g/mol | 167.59 g/mol | 195.65 g/mol | [9][10] |
| Appearance | Colorless to yellow liquid/low-melting solid | Solid (predicted) | Colorless to yellow liquid or low-melting solid | [10] |
| Melting Point | ~7 °C | > 7 °C (predicted) | > 7 °C | [7] |
| Boiling Point | 201-202 °C | > 202 °C (predicted) | > 210 °C | [10] |
| Density | ~1.345 g/mL at 25 °C | > 1.3 g/mL (predicted) | ~1.2-1.3 g/mL | [10] |
| Water Solubility | Not miscible | Low to negligible | Low to negligible | [7] |
Synthesis and Characterization
A robust synthetic strategy for 2-chloro-5-(propan-2-yl)-1,3-benzoxazole would logically start from the corresponding substituted o-aminophenol. A plausible multi-step synthesis is outlined below.
Proposed Synthetic Pathway
The synthesis begins with the commercially available 4-isopropylphenol and proceeds through nitration, reduction, and finally, cyclization/chlorination to yield the target molecule.
Diagram: Proposed Synthetic Workflow
Caption: Proposed three-step synthesis of the target compound.
Experimental Protocols
-
Causality: The Friedel-Crafts alkylation of phenol can yield 4-isopropylphenol.[11][12] Subsequent regioselective nitration is required to introduce the nitro group ortho to the hydroxyl group, which is a necessary precursor for the amino group in the final benzoxazole ring formation. The hydroxyl group is an ortho-, para-director, and since the para position is blocked by the isopropyl group, nitration will primarily occur at the ortho position.
-
Protocol:
-
In a three-necked flask equipped with a stirrer and a dropping funnel, cool a mixture of 4-isopropylphenol (1.0 eq) in a suitable solvent like glacial acetic acid to 0-5 °C.
-
Slowly add a nitrating mixture (e.g., concentrated nitric acid and sulfuric acid) dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.
-
Pour the reaction mixture onto crushed ice.
-
Filter the resulting solid precipitate, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.
-
Purify the crude product by recrystallization (e.g., from ethanol/water) to yield 2-nitro-4-isopropylphenol.
-
-
Causality: The nitro group must be reduced to an amine to enable the cyclization reaction that forms the oxazole ring. Common methods include catalytic hydrogenation or reduction with metals in acidic media.[11] The latter is often chosen for its cost-effectiveness and scalability. This precursor is commercially available, which may offer a more direct starting point.[13]
-
Protocol (Reduction with Iron):
-
To a flask containing 2-nitro-4-isopropylphenol (1.0 eq) in a mixture of ethanol and water, add iron powder (excess, ~3.0 eq).
-
Heat the mixture to reflux.
-
Add concentrated hydrochloric acid or glacial acetic acid dropwise to the refluxing mixture to initiate the reduction. The reaction is exothermic.
-
Continue refluxing for 2-3 hours until TLC analysis shows complete consumption of the starting material.
-
Hot filter the reaction mixture to remove iron and iron salts.
-
Concentrate the filtrate under reduced pressure.
-
Neutralize with a base (e.g., sodium bicarbonate solution) and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 2-amino-4-isopropylphenol.
-
-
Causality: This final step involves the formation of the benzoxazole ring and the introduction of the chlorine atom at the C2 position. A one-pot reaction using triphosgene (a safer alternative to phosgene gas) is an efficient method. Triphosgene acts as a carbonyl source, first forming the 2-benzoxazolinone intermediate, which is then chlorinated in situ or in a subsequent step.
-
Protocol:
-
Dissolve 2-amino-4-isopropylphenol (1.0 eq) in a dry, inert solvent such as toluene or dichloromethane under a nitrogen atmosphere.
-
Add a non-nucleophilic base, such as triethylamine (2.2 eq), and cool the mixture to 0 °C.
-
Slowly add a solution of triphosgene (0.4 eq) in the same solvent, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring by TLC for the formation of the intermediate benzoxazolinone and its subsequent conversion to the 2-chloro derivative.
-
Upon completion, cool the reaction mixture, filter off any salts, and wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final compound.
-
Predicted Spectral Data for Characterization
-
¹H NMR (400 MHz, CDCl₃):
-
Aromatic Protons: Three signals in the aromatic region (δ ~7.0-7.6 ppm). A singlet for the proton at C4, and two doublets for the protons at C6 and C7, showing ortho coupling.
-
Isopropyl Protons: A septet (1H) around δ ~3.0 ppm for the CH group and a doublet (6H) around δ ~1.3 ppm for the two CH₃ groups.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
Benzoxazole Carbons: Signals for the C2 carbon (highly deshielded, >150 ppm), and other aromatic carbons in the range of δ ~110-150 ppm.
-
Isopropyl Carbons: Signals for the CH carbon (~34 ppm) and the CH₃ carbons (~24 ppm).
-
-
IR Spectroscopy (KBr or neat):
-
Aromatic C-H stretching (~3050-3100 cm⁻¹).
-
Aliphatic C-H stretching (~2850-2970 cm⁻¹).
-
C=N stretching of the oxazole ring (~1640-1660 cm⁻¹).
-
C-O-C stretching (~1240-1270 cm⁻¹).
-
C-Cl stretching (~700-800 cm⁻¹).
-
-
Mass Spectrometry (EI):
-
Molecular Ion (M⁺): A prominent peak at m/z 195.
-
Isotope Peak (M+2)⁺: A peak at m/z 197 with approximately one-third the intensity of the M⁺ peak, which is characteristic of the presence of a single chlorine atom (³⁵Cl/³⁷Cl isotopes).
-
Reactivity and Applications in Drug Development
Chemical Reactivity
The primary site of reactivity for 2-chloro-5-(propan-2-yl)-1,3-benzoxazole is the C2 position. The chlorine atom is readily displaced by a wide range of nucleophiles.[6][7] This makes the compound an invaluable building block for creating a diverse library of 2-substituted benzoxazoles.
Diagram: Reactivity of the 2-Chlorobenzoxazole Core
Caption: Key synthetic transformations using the 2-chlorobenzoxazole scaffold.
Potential Applications in Drug Discovery
The benzoxazole nucleus is a key component in numerous compounds with demonstrated therapeutic potential.[14] By leveraging the reactivity of the 2-chloro group, 2-chloro-5-(propan-2-yl)-1,3-benzoxazole can serve as a precursor to novel drug candidates across various therapeutic areas:
-
Anticancer Agents: Many 2-substituted benzoxazoles have shown potent cytotoxic activity against various cancer cell lines.[4] Some derivatives act as inhibitors of crucial enzymes like Poly (ADP-ribose) polymerase (PARP).[15]
-
Antimicrobial Agents: The benzoxazole scaffold is present in compounds with significant antibacterial and antifungal properties.[1][5]
-
Anti-inflammatory and Analgesic Drugs: The non-steroidal anti-inflammatory drugs (NSAIDs) benoxaprofen and flunoxaprofen feature a benzoxazole core, highlighting its potential in developing new anti-inflammatory agents.[1][5]
The introduction of the 5-isopropyl group could enhance binding to hydrophobic pockets in target proteins and improve the overall drug-like properties of the resulting derivatives.
Safety and Handling
While specific toxicity data for 2-chloro-5-(propan-2-yl)-1,3-benzoxazole is not available, hazard information should be inferred from analogous compounds like 2-chlorobenzoxazole and other halogenated heterocycles.[9][16]
-
Hazard Classification (Predicted):
-
Harmful if swallowed (Acute toxicity, oral).
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
-
-
Recommended Precautions:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[10]
-
Conclusion
2-Chloro-5-(propan-2-yl)-1,3-benzoxazole represents a strategically designed building block for chemical synthesis and drug discovery. Its reactive 2-chloro substituent provides a versatile handle for diversification, while the 5-isopropyl group offers a means to tune lipophilicity and pharmacokinetic properties. Although not widely documented, its synthesis is feasible through established chemical transformations starting from readily available precursors. This guide provides the necessary foundational knowledge, including predicted properties and detailed experimental insights, to empower researchers to synthesize, characterize, and explore the full potential of this valuable heterocyclic compound in their scientific endeavors.
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